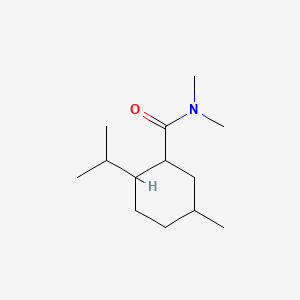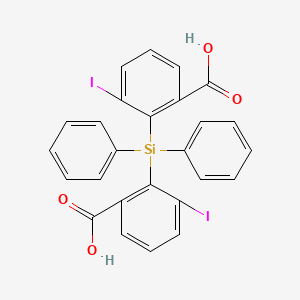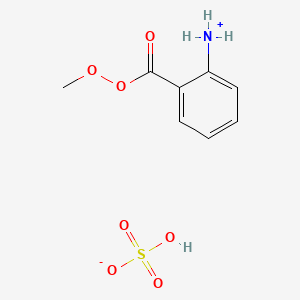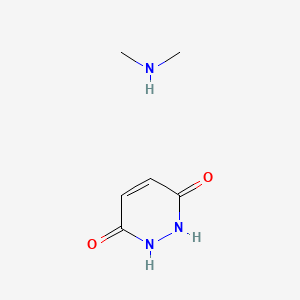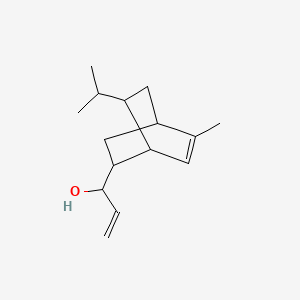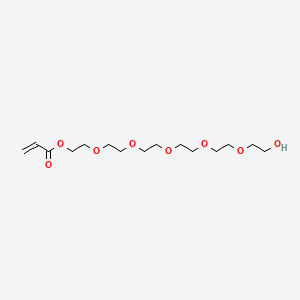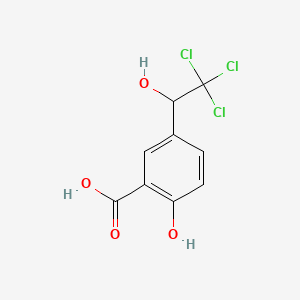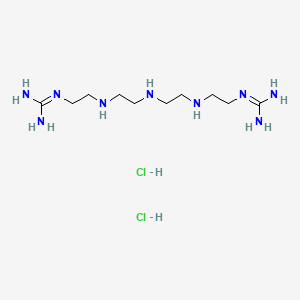
2,5,8,11,14-Pentaazapentadecanediamidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,8,11,14-Pentaazapentadecanediamidine dihydrochloride is a chemical compound with the molecular formula C10H29Cl2N9 and a molecular weight of 346.30356 g/mol . This compound is known for its unique structure, which includes multiple nitrogen atoms, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14-Pentaazapentadecanediamidine dihydrochloride typically involves the reaction of specific amines with appropriate reagents under controlled conditions. The exact synthetic route can vary, but it generally includes steps such as:
Amine Alkylation: Reacting primary amines with alkyl halides.
Amidine Formation: Converting the resulting intermediates into amidines using reagents like cyanamide.
Purification: The final product is purified through crystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2,5,8,11,14-Pentaazapentadecanediamidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .
Scientific Research Applications
2,5,8,11,14-Pentaazapentadecanediamidine dihydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5,8,11,14-Pentaazapentadecanediamidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,5,8,11,14-Pentaoxapentadecane: A compound with a similar structure but different functional groups.
Polyamines: Compounds with multiple amine groups, such as spermidine and spermine.
Uniqueness
2,5,8,11,14-Pentaazapentadecanediamidine dihydrochloride is unique due to its specific arrangement of nitrogen atoms and amidine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
83898-09-3 |
|---|---|
Molecular Formula |
C10H29Cl2N9 |
Molecular Weight |
346.30 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-(diaminomethylideneamino)ethylamino]ethylamino]ethylamino]ethyl]guanidine;dihydrochloride |
InChI |
InChI=1S/C10H27N9.2ClH/c11-9(12)18-7-5-16-3-1-15-2-4-17-6-8-19-10(13)14;;/h15-17H,1-8H2,(H4,11,12,18)(H4,13,14,19);2*1H |
InChI Key |
HMWMZFNGCLDIDM-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCN=C(N)N)NCCNCCN=C(N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


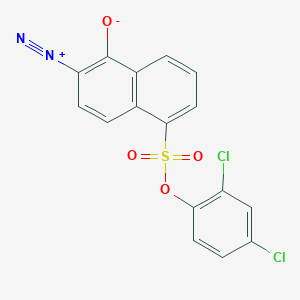
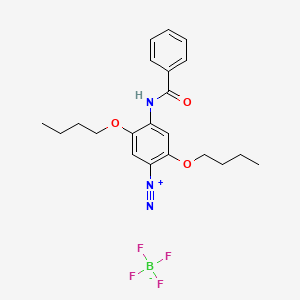
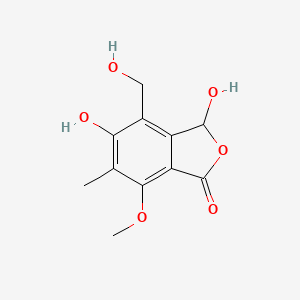
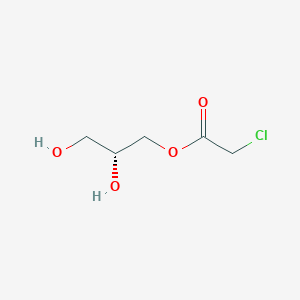
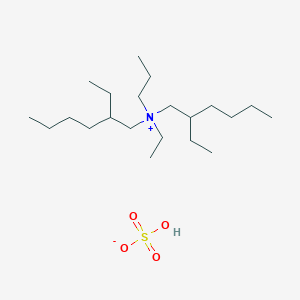
![4-[(3-Amino-2-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12685457.png)

